

### Personal protective equipment for handling NBI-35965

Author: BenchChem Technical Support Team. Date: December 2025



### **Essential Safety and Handling Guide for NBI-35965**

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety, handling, and disposal information for the selective corticotropin-releasing factor receptor 1 (CRF1) antagonist, **NBI-35965**. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.

### **Immediate Safety and Handling Precautions**

**NBI-35965** is a potent, biologically active compound intended for research use only. While a specific Safety Data Sheet (SDS) is not publicly available, standard laboratory procedures for handling chemical compounds of unknown toxicity should be strictly followed.

Personal Protective Equipment (PPE):

A comprehensive assessment of potential hazards should be conducted before handling **NBI-35965**. The following PPE is mandatory to minimize exposure:

- Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.
- Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently, especially after direct contact with the



compound.

- Body Protection: A laboratory coat or gown must be worn to protect the skin and clothing.
- Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood.

### **Operational Plan: Handling and Storage**

- Engineering Controls: Handle **NBI-35965** in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
- Safe Handling Practices:
  - Avoid direct contact with skin, eyes, and clothing.
  - Do not inhale dust or aerosols.
  - Prepare solutions in a well-ventilated area.
  - Wash hands thoroughly after handling.
- Storage: Store NBI-35965 in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials.

### **Disposal Plan**

All waste containing NBI-35965 must be treated as hazardous chemical waste.[1][2][3]

- Waste Collection: Collect all solid and liquid waste in designated, properly labeled, and sealed hazardous waste containers.[1][2]
- Container Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the chemical name (NBI-35965), and the associated hazards (e.g., "Toxic").[2]
- Disposal Route: Dispose of chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][3][4] Do not dispose of NBI-35965 down the drain or in regular trash.[1][4][5]



### **Compound Data and Properties**

The following tables summarize the known quantitative data for NBI-35965.

Table 1: In Vitro Activity of NBI-35965

| Parameter                              | Receptor | Value |
|----------------------------------------|----------|-------|
| Ki                                     | CRF1     | 4 nM  |
| рКі                                    | CRF1     | 8.5   |
| pIC50 (CRF-induced ACTH production)    | -        | 7.1   |
| pIC50 (Stress-induced ACTH production) | -        | 6.9   |

Table 2: Pharmacokinetic Properties of NBI-35965 in Rats

| Parameter                                  | Value        | Route of Administration |
|--------------------------------------------|--------------|-------------------------|
| Bioavailability                            | 34%          | Oral                    |
| Time to Max Plasma<br>Concentration (Tmax) | 1 hour       | Oral                    |
| Maximal Plasma Concentration (Cmax)        | 560 ng/mL    | Oral                    |
| Maximal Brain Concentration                | 700 ng/g     | Oral                    |
| Volume of Distribution                     | 17.8 L/kg    | -                       |
| Plasma Clearance                           | 17 mL/min/kg | -                       |
| Half-life                                  | 12 hours     | -                       |

### **Experimental Protocols and Methodologies**



**NBI-35965** is a selective CRF1 antagonist used in preclinical research to investigate the role of the CRF system in stress, anxiety, and related disorders.[6]

# **Key Experiment: Inhibition of Stress-Induced ACTH Production in Mice**

- Objective: To assess the in vivo efficacy of NBI-35965 in blocking the stress-induced release
  of adrenocorticotropic hormone (ACTH).
- · Methodology:
  - Animal Model: Male mice are used for this study.
  - Compound Administration: NBI-35965 is administered via oral gavage at a dose of 20 mg/kg.
  - Stress Induction: Following compound administration, mice are subjected to a stressor (e.g., restraint stress).
  - Sample Collection: Blood samples are collected at specified time points post-stress induction.
  - Analysis: Plasma ACTH levels are quantified using a commercially available ELISA kit.
  - Outcome: The reduction in plasma ACTH levels in NBI-35965-treated mice compared to a
    vehicle-treated control group indicates the compound's ability to antagonize CRF1
    receptors in the hypothalamic-pituitary-adrenal (HPA) axis.

# **Key Experiment: Assessment of Anxiolytic Effects in Rats**

- Objective: To determine if NBI-35965 exhibits anxiolytic properties by preventing the activation of locus coeruleus (LC) neurons in response to a stressor.[7]
- Methodology:
  - Animal Model: Anesthetized male rats are used.[7]



- Compound Administration: NBI-35965 is administered intravenously at doses of 5 mg/kg
   or 10 mg/kg.[7]
- Stressor: Colorectal distension (CRD) is used as a visceral stressor to activate LC neurons.[7]
- Measurement: The spontaneous discharge rate of LC neurons is recorded electrophysiologically before and after CRD.[7]
- Analysis: The change in LC neuronal activity in response to the stressor is compared between vehicle-treated and NBI-35965-treated rats.
- Outcome: A significant reduction or complete prevention of the CRD-induced increase in LC firing rate in the NBI-35965 group demonstrates the compound's central anxiolytic activity.[7]

# Visualizing the Mechanism of Action Signaling Pathway of CRF1 Receptor and Inhibition by NBI-35965

Corticotropin-releasing factor (CRF) is a key mediator of the stress response. It binds to the CRF1 receptor, a G-protein coupled receptor (GPCR), primarily activating the Gs alpha subunit. [8][9] This initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and subsequent physiological responses, including the release of ACTH.[9] **NBI-35965** acts as a competitive antagonist at the CRF1 receptor, blocking CRF from binding and thereby inhibiting the downstream signaling pathway.[6]





Click to download full resolution via product page

Caption: NBI-35965 blocks CRF binding to the CRF1 receptor, inhibiting downstream signaling.



### **Experimental Workflow for In Vivo Efficacy Testing**

The following diagram illustrates the general workflow for testing the efficacy of **NBI-35965** in an animal model of stress.



Click to download full resolution via product page

Caption: Workflow for assessing NBI-35965's effect on stress-induced ACTH release.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. mcneese.edu [mcneese.edu]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The CRF(1) receptor antagonist, NBI-35965, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corticotropin-releasing hormone receptor 1 Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Personal protective equipment for handling NBI-35965].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1676989#personal-protective-equipment-for-handling-nbi-35965]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.







**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com